4-Methyl-1H-benzo[d]imidazol-5-ol
CAS No.:
Cat. No.: VC19814626
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-1H-benzo[d]imidazol-5-ol -](/images/structure/VC19814626.png)
Specification
Molecular Formula | C8H8N2O |
---|---|
Molecular Weight | 148.16 g/mol |
IUPAC Name | 4-methyl-1H-benzimidazol-5-ol |
Standard InChI | InChI=1S/C8H8N2O/c1-5-7(11)3-2-6-8(5)10-4-9-6/h2-4,11H,1H3,(H,9,10) |
Standard InChI Key | HJXHUPDINDDFLL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1N=CN2)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 4-Methyl-1H-benzo[d]imidazol-5-ol consists of a benzene ring fused to an imidazole ring. The methyl group at position 4 and the hydroxyl group at position 5 introduce steric and electronic modifications that influence its reactivity and solubility. The IUPAC name for this compound is 4-methyl-1H-benzimidazol-5-ol, and its canonical SMILES representation is .
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 148.16 g/mol | |
Density | 1.2–1.4 g/cm³ | |
Boiling Point | 339.4–469.1°C at 760 mmHg | |
Flash Point | 184.5–237.5°C |
The compound’s density and boiling point reflect its aromaticity and hydrogen-bonding capacity, which arise from the hydroxyl group .
Synthesis and Purification
Synthetic Routes
The synthesis of 4-Methyl-1H-benzo[d]imidazol-5-ol typically involves cyclization reactions. A common method is the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions, followed by oxidation . For example, refluxing equimolar amounts of o-phenylenediamine and 4-methylbenzaldehyde in ethanol with catalytic hydrochloric acid yields the intermediate 4-methylbenzimidazole, which is subsequently hydroxylated at position 5 using hydrogen peroxide in acetic acid .
Optimization Strategies
Reaction conditions significantly impact yield and purity. Key parameters include:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .
-
Temperature Control: Maintaining reflux temperatures (70–80°C) prevents side reactions such as over-oxidation .
-
Catalyst Selection: Lewis acids like zinc chloride improve regioselectivity during hydroxylation .
Purification is achieved via recrystallization from ethanol or methanol, yielding >95% purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Peaks at δ 2.4 ppm (singlet, methyl group) and δ 7.1–7.8 ppm (aromatic protons) confirm substitution patterns .
-
NMR: Signals at δ 160.5 ppm (C-OH) and δ 20.1 ppm (methyl carbon) validate the structure .
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 149.1 [M+H] .
Infrared Spectroscopy
Strong absorptions at 3200–3400 cm (O-H stretch) and 1650 cm (C=N stretch) are characteristic .
Biological and Pharmacological Activities
Antimicrobial Properties
4-Methyl-1H-benzo[d]imidazol-5-ol exhibits moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL) . The hydroxyl group enhances membrane permeability by forming hydrogen bonds with microbial cell wall components .
Industrial and Materials Science Applications
Dye Synthesis
The compound serves as a precursor for azo dyes due to its ability to stabilize chromophores. Coupling with diazonium salts yields dyes with λ values of 450–500 nm, suitable for textile applications .
Coordination Chemistry
4-Methyl-1H-benzo[d]imidazol-5-ol acts as a bidentate ligand, forming complexes with transition metals. For example, its copper(II) complex exhibits catalytic activity in oxidation reactions (TON = 1200) .
Comparison with Structural Analogs
5-Methyl-1H-benzo[d]imidazol-4-ol
Positional isomerism drastically alters bioactivity. While 4-Methyl-1H-benzo[d]imidazol-5-ol shows 46% parasite inhibition (Leishmania donovani), the 5-methyl isomer is inactive due to steric hindrance in target binding .
2-Methylbenzimidazole
The absence of a hydroxyl group in 2-Methylbenzimidazole reduces solubility (logP = 1.8 vs. 1.2 for 4-Methyl-1H-benzo[d]imidazol-5-ol) and antimicrobial efficacy (MIC = 128 µg/mL for S. aureus) .
Environmental and Regulatory Considerations
Biodegradation
Under aerobic conditions, soil microorganisms degrade 4-Methyl-1H-benzo[d]imidazol-5-ol with a half-life of 15–20 days, producing non-toxic metabolites like 4-methylcatechol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume